(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Medicinal Chemistry Halogen Substitution Physicochemical Profiling

Choose this 5-chloro-2-fluorobenzenesulfonyl piperidin-2-ylidene acetonitrile for your SAR campaigns. Unlike mono-fluoro or difluoro analogs, its unique halogen pattern balances electronic effects and steric bulk, impacting target engagement and metabolic stability. Moderate LogP (1.83) positions it in CNS drug-like space for brain-penetrant leads. With ≥95% purity, it's ready for automated parallel synthesis without pre-purification, accelerating hit-to-lead timelines. Avoid in-class substitution risks and secure reproducibility in orexin-receptor or analgesic programs.

Molecular Formula C13H12ClFN2O2S
Molecular Weight 314.76
CAS No. 1454881-61-8
Cat. No. B2778737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
CAS1454881-61-8
Molecular FormulaC13H12ClFN2O2S
Molecular Weight314.76
Structural Identifiers
SMILESC1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)C1
InChIInChI=1S/C13H12ClFN2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+
InChIKeyUDORTZQADDZPJO-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2E)-[(5-Chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881-61-8): A Differentiated Sulfonamide Building Block


(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881‑61‑8) is a sulfonamide‑nitrile small molecule that combines a piperidin‑2‑ylidene core with a 5‑chloro‑2‑fluorobenzenesulfonyl group. Its molecular formula is C₁₃H₁₂ClFN₂O₂S (MW 314.76 Da) and it is commercially available as a ≥95 % purity research‑grade intermediate [REFS‑1][REFS‑2]. The compound is classified among aryl sulfonyl piperidinylidene acetonitriles, a scaffold that has appeared in patent disclosures of analgesic agents and orexin‑receptor modulators, making it a focused entry point for medicinal‑chemistry campaigns that require halogen‑differentiated sulfonamide building blocks [REFS‑3].

Why Generic Substitution Fails for (2E)-[(5-Chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881-61-8)


Aryl sulfonyl piperidin‑2‑ylidene acetonitriles are not interchangeable. Even subtle changes in the halogen‑substitution pattern on the phenyl ring can shift lipophilicity (LogP), polar surface area, and halogen‑bonding potential, thereby altering target engagement, metabolic stability, and synthetic tractability [REFS‑1][REFS‑2]. The 5‑chloro‑2‑fluoro substitution confers a unique balance of electron‑withdrawing effects and steric bulk that distinguishes the compound from its mono‑fluoro, difluoro, and bromo‑fluoro analogs, making “in‑class” substitutions a risk to both reproducibility and downstream development timelines [REFS‑3].

Quantitative Differentiation Evidence for (2E)-[(5-Chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881-61-8) Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Fluorophenyl Analog

The target compound (MW 314.76 Da, LogP 1.83) is significantly larger and more lipophilic than the mono‑fluoro unsubstituted analog (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881‑43‑6, MW 280.32 Da). The chlorine atom adds 34.44 Da of molecular mass and increases LogP by approximately 0.5–0.8 log units, consistent with the general contribution of chlorine to lipophilicity [REFS‑1][REFS‑2]. This difference can influence passive membrane permeability and binding to hydrophobic pockets in biological targets.

Medicinal Chemistry Halogen Substitution Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen‑Bonding Capacity vs. 2,5-Difluorophenyl Analog

The target compound exhibits a predicted polar surface area (PSA) of 78 Ų and one hydrogen‑bond donor (amine NH). Its 2,5‑difluorophenyl analog (MW 298.31 Da) is expected to have a similar PSA (~78 Ų) but lacks the chlorine atom, which can act as a halogen‑bond donor. Chlorine's anisotropic electron distribution can engage in halogen‑bonding interactions with backbone carbonyls or π‑systems in proteins, an electrostatic feature absent in the difluoro analog [REFS‑1][REFS‑2].

ADME Optimization Halogen Bonding Medicinal Chemistry

Commercial Purity and Availability vs. 4-Bromo-2-fluorophenyl Analog

The target compound is supplied at ≥95 % purity by AKSci (cat. 7122DX), whereas the 4‑bromo‑2‑fluorophenyl analog is primarily listed by vendors at >90 % purity with limited stock [REFS‑1][REFS‑2]. Higher starting purity reduces purification steps in downstream synthesis and improves reproducibility of biological assays.

Procurement Quality Synthetic Intermediates Supply Chain

Patent‑Backed Analgesic Scaffold Differentiation from Non‑Halogenated Piperidine Analogs

Canadian patent CA 1255680 explicitly claims substituted piperidylidene‑2‑sulfon(cyan)amide derivatives as analgesic agents. The structure‑activity relationship (SAR) disclosed indicates that halogen substitution on the phenylsulfonyl moiety modulates analgesic potency. While quantitative IC₅₀/ED₅₀ values for the specific 5‑chloro‑2‑fluoro derivative are not publicly disclosed, the patent establishes the scaffold as privileged for analgesic activity, differentiating it from non‑halogenated or differently substituted piperidine‑2‑ylidene acetonitriles that fall outside the claimed pharmacophore [REFS‑1].

Pain Research Analgesic Agents Piperidine Scaffolds

Recommended Application Scenarios for (2E)-[(5-Chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881-61-8)


Halogen‑Dependent SAR Exploration in Analgesic Programs

Leverage the patented analgesic scaffold to explore structure‑activity relationships where chlorine‑to‑fluorine halogen‑bonding affects opioid‑receptor or non‑opioid target engagement. Use the compound as a building block to synthesize a focused library of halogen‑varied analogs and correlate physicochemical properties (LogP, PSA) with in‑vivo efficacy [REFS‑1].

CNS‑Oriented Lead Optimization with Tailored Lipophilicity

The intermediate LogP (1.83) places this compound in a favorable CNS‑MPO (central nervous system multiparameter optimization) space. Incorporate it into early‑stage lead compounds where moderate lipophilicity and halogen‑bonding capacity are desired to achieve optimal brain penetration while minimizing P‑gp efflux [REFS‑2].

Building Block for Orexin‑Receptor Modulator Libraries

Aryl sulfonyl piperidin‑2‑ylidene acetonitriles are known to appear in orexin‑receptor antagonist patent families. The 5‑chloro‑2‑fluoro substitution offers a distinct electronic and steric profile compared to the more common 2‑fluoro or 2,5‑difluoro variants, enabling fine‑tuning of antagonist potency and selectivity [REFS‑3].

High‑Purity Intermediate for Parallel Synthesis Campaigns

With a guaranteed purity of ≥95 %, this compound is ready for use in automated parallel synthesis without pre‑purification. This reduces cycle times in hit‑to‑lead and lead‑optimization phases, where halogen diversification is a key strategy [REFS‑4].

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